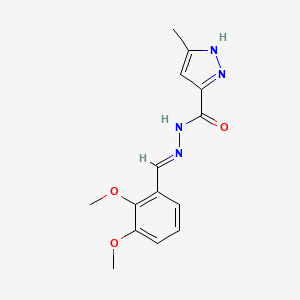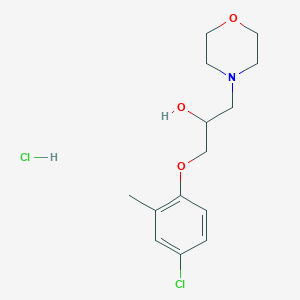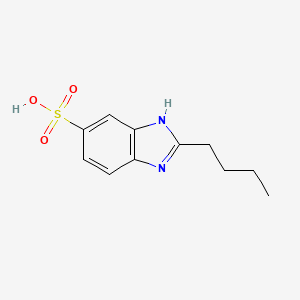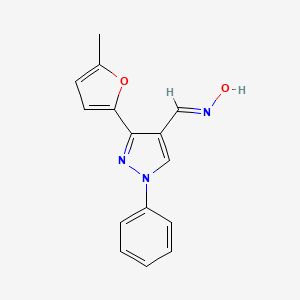
N'-(2,3-dimethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
Übersicht
Beschreibung
N'-(2,3-dimethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide, also known as DMCH, is a synthetic compound that has gained interest in scientific research due to its potential applications in medicinal chemistry. DMCH belongs to the class of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond.
Wissenschaftliche Forschungsanwendungen
N'-(2,3-dimethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer, antimicrobial, and antioxidant activities. This compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to possess potent antibacterial and antifungal activities against various pathogenic microorganisms.
Wirkmechanismus
The exact mechanism of action of N'-(2,3-dimethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to act by inducing apoptosis, which is a programmed cell death process. This compound has been shown to activate caspase-3, a key enzyme involved in apoptosis, and to inhibit the expression of anti-apoptotic proteins such as Bcl-2. This compound has also been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. This compound has also been found to possess potent antioxidant activity, which may help to protect cells from oxidative stress and prevent the development of various diseases. Additionally, this compound has been reported to exhibit anti-inflammatory activity, which may help to reduce inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(2,3-dimethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has several advantages for lab experiments, including its high solubility in water and its relatively low toxicity. However, this compound is not commercially available, and its synthesis requires specialized equipment and expertise. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Zukünftige Richtungen
There are several future directions for N'-(2,3-dimethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide research, including:
1. Investigating the potential of this compound as a chemotherapeutic agent for various types of cancer.
2. Studying the mechanism of action of this compound in more detail to identify its molecular targets.
3. Developing novel this compound derivatives with improved potency and selectivity.
4. Conducting preclinical studies to evaluate the safety and efficacy of this compound in animal models.
5. Exploring the potential of this compound as a lead compound for the development of new drugs for various diseases.
Conclusion:
In conclusion, this compound is a promising synthetic compound that has gained significant interest in scientific research due to its potential applications in medicinal chemistry. This compound has shown promising results in inhibiting the growth of various cancer cell lines, exhibiting potent antibacterial and antifungal activities, and possessing potent antioxidant and anti-inflammatory activities. Further research is needed to fully understand the mechanism of action of this compound and to evaluate its safety and efficacy in animal models.
Eigenschaften
IUPAC Name |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-7-11(17-16-9)14(19)18-15-8-10-5-4-6-12(20-2)13(10)21-3/h4-8H,1-3H3,(H,16,17)(H,18,19)/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYNSSGIQVJELO-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)ethyl]glycinamide](/img/structure/B3895647.png)
![{2-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-6-methoxyphenoxy}acetic acid](/img/structure/B3895648.png)
![3-(1,3-benzodioxol-5-yl)-5-(2-thienylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3895654.png)
![(3S*,4S*)-4-(2-naphthyl)-1-[3-(1H-pyrrol-1-yl)propanoyl]piperidin-3-ol](/img/structure/B3895661.png)
![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(1H-imidazol-1-yl)propyl]amino}propylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3895668.png)
![5-amino-3-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3895673.png)

![3-[5-(4-chlorophenyl)-2-furyl]-1-(2-furyl)-2-propen-1-one](/img/structure/B3895677.png)
![N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3895691.png)
![ethyl 2-cyano-3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B3895705.png)
![2-{1-(2-methylbenzyl)-4-[(5-methyl-2-thienyl)methyl]-2-piperazinyl}ethanol](/img/structure/B3895714.png)

